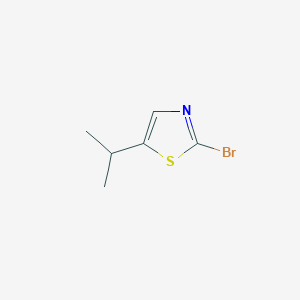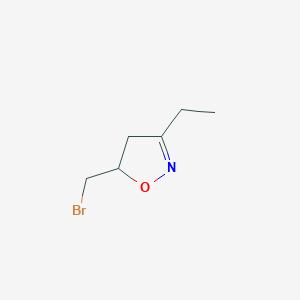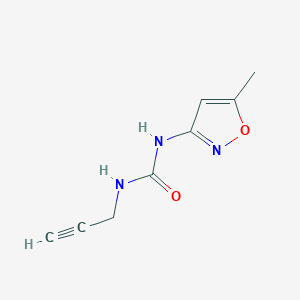
5-Fluoro-2-(pyridin-3-yl)benzaldehyde
Descripción general
Descripción
5-Fluoro-2-(pyridin-3-yl)benzaldehyde (5FPB) is a heterocyclic aromatic aldehyde that has a wide range of applications in research and industry. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a precursor for other heterocyclic compounds. 5FPB is also used to study the mechanism of action of certain drugs and to study the biochemical and physiological effects of drugs on the body.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The compound has been used in the synthesis of new Imidazo[4,5-b]pyridine derivatives, which have been explored for their antimicrobial features . The study involved the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine .
Organic Synthesis
5-Fluoro-2-(pyridin-3-yl)benzaldehyde can be used in the protodeboronation of pinacol boronic esters, a radical approach that has been reported in organic synthesis . This process is significant as it expands the scope of boron chemistry .
Radiosynthesis
The compound has potential applications in the field of radiosynthesis. For instance, it can be used in the development of a positron emission .
Parkinson’s Disease Research
5-Fluoro-2-(pyridin-3-yl)benzaldehyde can be used in the synthesis of compounds associated with Parkinson’s disease research. Mutations that increase leucine-rich repeat kinase 2 (LRRK2) activity in the brain are associated with Parkinson’s disease .
Synthesis of Vericiguat
5-Fluoro-2-(pyridin-3-yl)benzaldehyde is a key intermediate for the preparation of vericiguat, a medication used to treat chronic heart failure . A new approach for the synthesis of this compound was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material .
Catalyst in Chemical Reactions
5-Fluoro-2-(pyridin-3-yl)benzaldehyde can act as a catalyst in certain chemical reactions. For example, it can be used in the catalytic protodeboronation of 1, 2, and 3 alkyl boronic esters .
Mecanismo De Acción
Target of Action
Mode of Action
Biochemical Pathways
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may interact with various biochemical pathways.
Pharmacokinetics
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have unique ADME properties that contribute to its bioavailability.
Result of Action
It is known that this compound is used in scientific research, including drug discovery and organic synthesis, which suggests that it may have various molecular and cellular effects.
Action Environment
It is known that this compound should be stored in an inert atmosphere at 2-8°c , which suggests that certain environmental conditions may be necessary for its stability.
Propiedades
IUPAC Name |
5-fluoro-2-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-3-4-12(10(6-11)8-15)9-2-1-5-14-7-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKNEXAQBFGVLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(pyridin-3-yl)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1440244.png)

![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)

